molecular formula C11H14N2O2 B012229 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide CAS No. 102035-03-0

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide

Cat. No.: B012229
CAS No.: 102035-03-0
M. Wt: 206.24 g/mol
InChI Key: CNPHJFBUFOBCJJ-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is a complex organic compound known for its unique chemical structure and properties This compound features a naphthalene core with hydroxyl groups at the 5 and 6 positions, and a carboximidamide group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of hydroxyl groups and the carboximidamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction can yield tetrahydronaphthalene derivatives.

Scientific Research Applications

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carboximidamide moiety play crucial roles in its biological activity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the carboximidamide group.

    6-Acetyl-1,2,3,4-tetrahydronaphthalene: Contains an acetyl group instead of hydroxyl groups.

    1,2,3,4-Tetrahydronaphthalene: Basic structure without additional functional groups.

Uniqueness

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is unique due to the presence of both hydroxyl groups and the carboximidamide group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(13)8-3-1-2-7-6(8)4-5-9(14)10(7)15/h4-5,8,14-15H,1-3H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPHJFBUFOBCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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